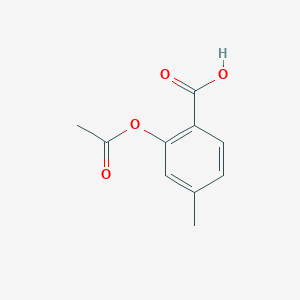

2-(Acetyloxy)-4-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Acetyloxy)-4-methylbenzoic acid often involves reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles, leading to the formation of functionalized amino acids and esters through processes such as esterification and acetylene hydration. For instance, 4-aminobenzoic acid reacts under specific conditions to afford esters of cyanomethylhydroxyalkyl ketones and other related compounds, showcasing the diversity of synthesis routes available for such compounds (Trofimov et al., 2009).

Molecular Structure Analysis

Molecular structure analyses, particularly using X-ray crystallography, provide detailed insights into the arrangement of atoms within molecules. For example, the study of similar benzoic acid derivatives has revealed intricate details about their crystal lattice, molecular interactions, and the influence of solvents on the structure formation. Such studies are crucial for understanding the molecular basis of the compound's properties and reactivity (Pedireddi & Varughese, 2004).

Chemical Reactions and Properties

Chemical reactions involving 2-(Acetyloxy)-4-methylbenzoic acid derivatives highlight the compound's reactivity and its potential to participate in various chemical transformations. The reactivity can be attributed to the functional groups present, influencing reactions such as polymerization, esterification, and hydrolysis. These reactions not only extend the utility of the compound but also shed light on its chemical behavior (Vora et al., 2003).

Scientific Research Applications

Antioxidant and Antibacterial Activities

- Scientific Field : Biochemistry and Microbiology .

- Application Summary : This compound is used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities .

- Methods of Application : The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Research on Non-Communicable Diseases

- Scientific Field : Pharmacology .

- Application Summary : Pentacyclic triterpenoids (PT) from medicinal plants have been identified as one class of secondary metabolites that could play a critical role in the treatment and management of several non-communicable diseases (NCDs). One of such PT is ursolic acid (UA, 3 β-hydroxy-urs-12-en-28-oic acid), which possesses important biological effects, including anti-inflammatory, anticancer, antidiabetic, antioxidant and antibacterial effects .

- Methods of Application : The chemistry of UA has been studied extensively based on the literature, with modifications mostly having been made at positions C-3 (hydroxyl), C12-C13 (double bonds) and C-28 (carboxylic acid), leading to several UA derivatives (esters, amides, oxadiazole quinolone, etc.) with enhanced potency, bioavailability and water solubility .

- Results : The article reviews the information that has become available over the last decade with respect to the sources, chemistry, biological potency and clinical trials of UA and its derivatives as potential therapeutic agents, with a focus on addressing NCDs .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry .

- Application Summary : This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Methods of Application : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Alcohol Protection

- Scientific Field : Organic Chemistry .

- Application Summary : The acetoxy group, which is present in “2-(Acetyloxy)-4-methylbenzoic acid”, can be used as a protection for an alcohol functionality in a synthetic route .

- Methods of Application : There are several options of introducing an acetoxy functionality in a molecule from an alcohol (in effect protecting the alcohol by acetylation) .

- Results : For deprotection (regeneration of the alcohol), various methods can be used, such as aqueous base (pH >9), aqueous acid (pH <2), or anhydrous base such as sodium methoxide in methanol .

Synthesis of Novel Benzamide Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : This compound is used in the synthesis of novel benzamide compounds .

- Methods of Application : The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : The in vitro antioxidant activity of all the compounds was determined .

Alcohol Protection

- Scientific Field : Organic Chemistry .

- Application Summary : The acetoxy group, which is present in “2-(Acetyloxy)-4-methylbenzoic acid”, can be used as a protection for an alcohol functionality in a synthetic route .

- Methods of Application : There are several options of introducing an acetoxy functionality in a molecule from an alcohol (in effect protecting the alcohol by acetylation) .

- Results : For deprotection (regeneration of the alcohol), various methods can be used, such as aqueous base (pH >9), aqueous acid (pH <2), or anhydrous base such as sodium methoxide in methanol .

properties

IUPAC Name |

2-acetyloxy-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)9(5-6)14-7(2)11/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAIGNOSODVIHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetyloxy)-4-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)